
N-(4-phenylbutan-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-phenylbutan-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, also known as AZD8055, is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) kinase. mTOR is a key regulator of cell growth, proliferation, and survival. AZD8055 has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
科学的研究の応用
Antimicrobial Applications
- Growth Inhibition of Microorganisms : Pyrazine derivatives have shown promising effects against the growth of Leuconostoc sp. and other tested Gram-positive, Gram-negative bacteria, and fungi. Synthesis and reactions of 4-pyrazine-2-carboxamido carboxylic acid derivatives have been studied, yielding various N-[4-(5-oxo-oxazol-2-yl)-phenyl]pyrazine-2-carboxamides with significant antimicrobial screening results (Abdelwahab et al., 2007).
- Antibacterial and Antifungal Screening : A series of novel 2-azetidinones derived from pyrazin dicarboxylic acid have been synthesized, demonstrating excellent antibacterial and antifungal activities. The structural assignments of these compounds were confirmed through spectroscopic analysis such as IR, 1H NMR, 13C NMR, and elemental analysis (Ayyash & Habeeb, 2019).
Anticancer Applications
- Anticancer Evaluation : N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide was synthesized and characterized, showing antibacterial, antifungal, and anticancer activity against MDA-MB-231 breast cancer cells. Spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy were used for characterization (Senthilkumar et al., 2021).
Chemical Stability and Degradation
- Stability and Degradation : The stability of bortezomib, a boronic drug with a core similar to the pyrazine-2-carboxamide structure, under clinical use conditions has been examined. This study found that the drug is stable for a week under common use conditions but undergoes slow oxidative deboronation over time, partially inactivating the product (Bolognese et al., 2009).
特性
IUPAC Name |
N-(4-phenylbutan-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-14(7-8-15-5-3-2-4-6-15)22-18(24)16-12-23(13-16)19(25)17-11-20-9-10-21-17/h2-6,9-11,14,16H,7-8,12-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIPVXTWXRQLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

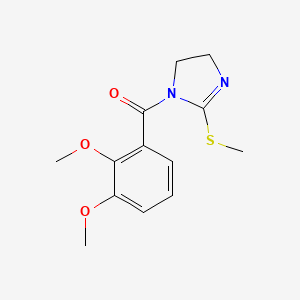
![N-[(1R,2R)-2-Hydroxycyclobutyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2799271.png)
![2-[1-(3,4-Dihydro-2H-chromene-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2799272.png)
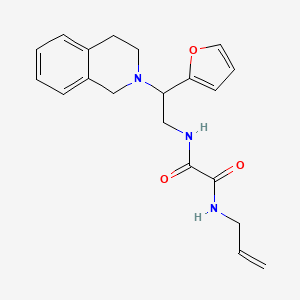
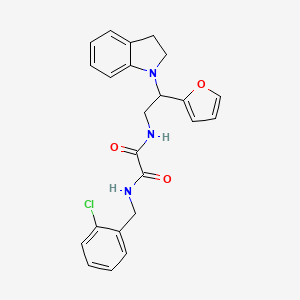
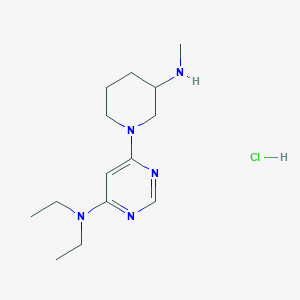
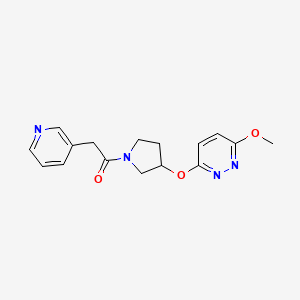
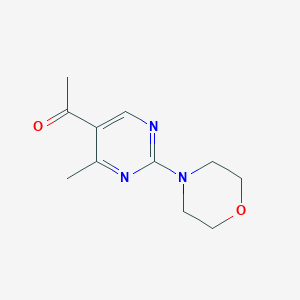

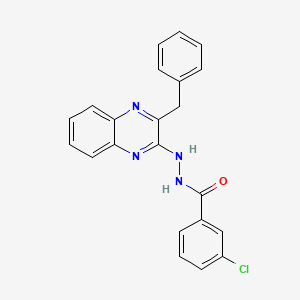
![3-fluoro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2799284.png)
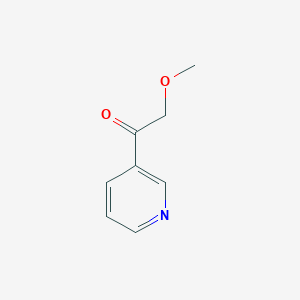

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]prop-2-enenitrile](/img/structure/B2799290.png)